
Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate, is a derivative within the class of piperazinecarboxamide compounds. These compounds have been studied for various biological activities, including antiallergy properties. For instance, a related compound, N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide, was synthesized and evaluated for its antiallergy activity, showing promise in the passive foot anaphylaxis assay, which is an IgE-mediated model .
Synthesis Analysis
The synthesis of related piperazinecarboxamide derivatives involves the addition of substituted alkyl amines to diethyl maleate or conversion of hydroxyethyl amino adducts to other functions. For example, the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters, which are potential inhibitors of aspartate transcarbamoylase, follows a similar pathway. These compounds are synthesized by reacting ethylene diamine with diethyl maleate, followed by cyclization .
Molecular Structure Analysis
The molecular structure of a closely related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has been determined through crystallography. The EPBA molecule consists of a piperazine ring in a chair conformation and a benzene ring, with dihedral angles of approximately 30.8° and 30.6° in the two independent molecules within the asymmetric unit . This information provides insight into the conformational preferences of the piperazine ring, which is a common feature in these derivatives.
Chemical Reactions Analysis
Although the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of piperazinecarboxamide derivatives can be inferred. These compounds are often involved in nucleophilic substitution reactions due to the presence of the piperazine ring, which can act as a nucleophile. The carbamoyl group also suggests potential for further chemical modifications, such as acylation or amidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be extrapolated from related compounds. Piperazine derivatives typically exhibit solid-state properties that are influenced by their molecular conformation and the presence of functional groups that can participate in hydrogen bonding. The antimicrobial and antitumor activities of some piperazinecarboxamide derivatives suggest that they have significant solubility and stability characteristics to interact with biological targets . The crystal structure analysis of EPBA provides additional information on the solid-state properties, such as molecular conformation and potential intermolecular interactions .
Aplicaciones Científicas De Investigación
Novel Carbazole Derivatives
A range of novel carbazole derivatives, including ethyl 4-(N-(4-methylphenyl)carbamoyl)piperazinecarboxylate, were synthesized for evaluation of their biological activities. These derivatives demonstrated significant antibacterial, antifungal, and anticancer activities, particularly against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
Herbicidal and Cytokinin Mimics
Piperazine derivatives have shown potential as herbicides and plant growth regulators. Their structure-activity relationships indicate that the inclusion of a piperazine ring, an ethylene group, and specific arylcarbamoyl groups can lead to significant herbicidal activity against Triticum aestivum. Some derivatives also exhibited cytokinin-like activity, stimulating betacyanin synthesis in Amaranthus caudatus (Stoilkova, Yonova, & Ananieva, 2014).
Antimicrobial and Antilipase Activities
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, incorporating various heterocyclic moieties, were synthesized and found to exhibit antimicrobial, antiurease, and antilipase activities. These compounds highlight the versatility of this compound in forming biologically active molecules (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Crystal Structure Analysis
The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a compound related to this compound, was analyzed, revealing insights into the conformational preferences and potential interactions of such compounds (Faizi, Ahmad, & Golenya, 2016).
Complex Formation and Spectroscopic Analysis
Ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate and its metal complexes with Ni(II), Zn(II), and Cd(II) were synthesized and characterized using various spectroscopic techniques, demonstrating the compound's ability to form complexes with potential applications in materials science or catalysis (Prakash et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-[(4-methylphenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-21-15(20)18-10-8-17(9-11-18)14(19)16-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPHXBAXCFVSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)furan-2-YL]-1,3,2-dioxaborolane](/img/structure/B2546726.png)
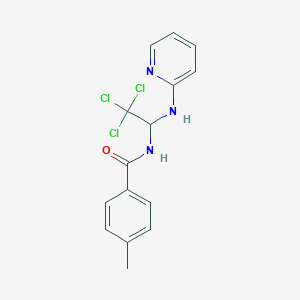
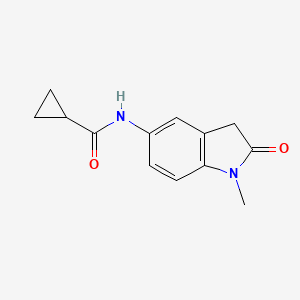
![5-[(4-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2546734.png)
![N-(4-methoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546735.png)
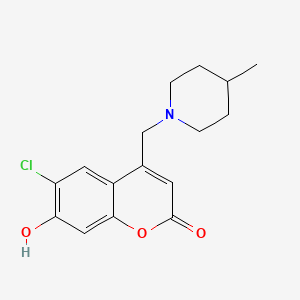
![2-[1,1-Dioxo-4-(phenylmethoxycarbonylaminomethyl)thian-4-yl]acetic acid](/img/structure/B2546737.png)
![4-butanoyl-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2546738.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2546741.png)
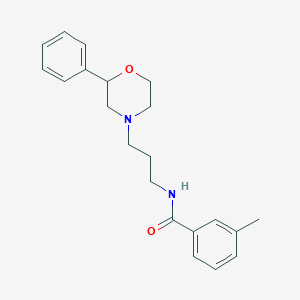
![(E)-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-imidazol-4-yl}ethylidene)[(4-chlorophenyl)methoxy]amine](/img/structure/B2546744.png)

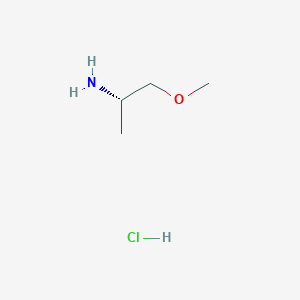
![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2546748.png)